molecular formula C12H18ClN B2540030 [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 1909288-59-0

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride

Cat. No. B2540030
CAS RN: 1909288-59-0
M. Wt: 211.73
InChI Key: SDJLLVIIFVIVDW-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropyl derivatives often involves the use of precursor molecules that can be transformed into the desired cyclopropyl structure. For example, the paper titled "(1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine" discusses the identification of a route-specific marker impurity in the synthesis of methamphetamine, which is a ring-opening compound of cis-1,2-dimethyl-3-phenylaziridine. This suggests that similar methodologies could potentially be applied to synthesize the compound of interest by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these molecules. The stereochemistry of such compounds is also crucial, as seen in the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid discussed in the second paper . The enantiomers of the resolved acid were further transformed into other products, indicating the importance of stereochemistry in the reactivity and transformation of cyclopropyl derivatives.

Chemical Reactions Analysis

Cyclopropyl derivatives can undergo various chemical reactions, including ring-opening and addition reactions. The paper on cyclopropenone oximes describes the preparation of cyclopropenone oxime hydrochlorides and their reaction with isocyanates to afford 1:2 addition products. This demonstrates the reactivity of cyclopropyl and related structures towards nucleophilic addition reactions, which could be relevant for the synthesis and further functionalization of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl derivatives are influenced by their molecular structure. The presence of substituents on the cyclopropyl ring can affect the compound's boiling point, solubility, and stability. For instance, the paper on the oxidative cyclization of N-phenyl-3-methylthiopropylamines provides an example of how the introduction of a sulfur atom and the formation of a ring structure can lead to the formation of stable salts. These insights can be extrapolated to predict the properties of the compound of interest, such as its potential stability as a hydrochloride salt and its solubility in various solvents.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

[(1S,3S)-2,2-dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJLLVIIFVIVDW-ACMTZBLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C2=CC=CC=C2)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C2=CC=CC=C2)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.